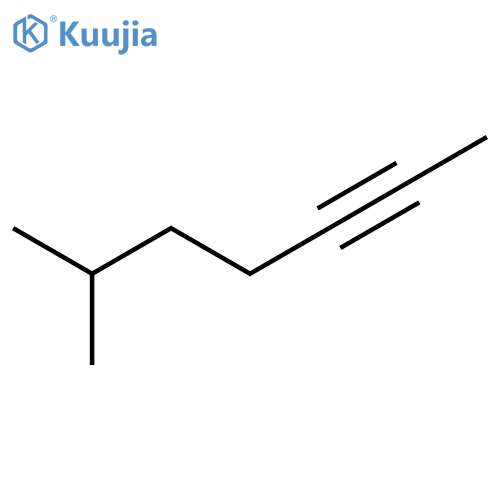Cas no 51065-64-6 (6-Methyl-2-heptyne)

6-Methyl-2-heptyne structure
6-Methyl-2-heptyne 化学的及び物理的性質
名前と識別子
-
- 6-Methyl-2-heptyne
- Methylheptyne
- Isoamyl methyl acetylene
- 6-methylhept-2-yne
- 2-Heptyne,6-methyl
- 6-Methyl-2-heptin
- 6-Methyl-hept-2-in
- 6-methyl-hept-2-yne
- 6-Methyl-heptin-2
- HIEALULIKYDRQN-UHFFFAOYSA
- 51065-64-6
- DTXSID40199068
- MFCD00041619
- AKOS025295402
- Methyl isopentyl acetylene
- HIEALULIKYDRQN-UHFFFAOYSA-
- CH3C.equiv.C(CH2)2CH(CH3)2
- FT-0621213
- InChI=1/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3
- 2-Heptyne, 6-methyl
- HIEALULIKYDRQN-UHFFFAOYSA-N
- DB-242816
-
- MDL: MFCD00041619
- インチ: InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3
- InChIKey: HIEALULIKYDRQN-UHFFFAOYSA-N
- ほほえんだ: CC#CCCC(C)C
計算された属性
- せいみつぶんしりょう: 110.11000
- どういたいしつりょう: 110.10955
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 97.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0,76 g/cm3
- ゆうかいてん: -86.55°C (estimate)
- ふってん: 125 °C
- フラッシュポイント: Not available
- 屈折率: 1.4250
- PSA: 0.00000
- LogP: 2.44590
- ようかいせい: 不溶性
6-Methyl-2-heptyne セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:3295
- セキュリティの説明: S23-S33-S62
- 危険レベル:3
- セキュリティ用語:3
- リスク用語:R10; R65
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
- 危険レベル:3
- 包装グループ:II
- 包装等級:II
- 包装カテゴリ:II
6-Methyl-2-heptyne 税関データ
- 税関コード:2901299090
- 税関データ:
中国税関コード:
2901299090概要:
2901299090その他の不飽和無環炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである
要約:
2901299090不飽和無環炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
6-Methyl-2-heptyne 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-278534-5 g |
6-Methyl-2-heptyne, |
51065-64-6 | 5g |
¥459.00 | 2023-07-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1834335-5g |
6-Methyl-2-Heptyne |
51065-64-6 | 98% | 5g |
¥504.00 | 2024-05-11 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20881-5g |
6-Methyl-2-heptyne, 98% |
51065-64-6 | 98% | 5g |
¥3162.00 | 2023-04-13 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-278534-5g |
6-Methyl-2-heptyne, |
51065-64-6 | 5g |
¥459.00 | 2023-09-05 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20881-25g |
6-Methyl-2-heptyne, 98% |
51065-64-6 | 98% | 25g |
¥5831.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20881-1g |
6-Methyl-2-heptyne, 98% |
51065-64-6 | 98% | 1g |
¥670.00 | 2023-04-13 |
6-Methyl-2-heptyne 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
51065-64-6 (6-Methyl-2-heptyne) 関連製品
- 53566-37-3(2-Hexyne, 5-methyl-)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
